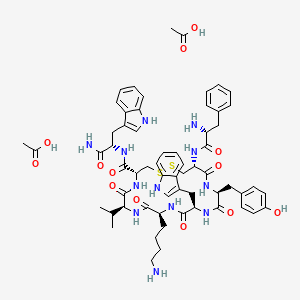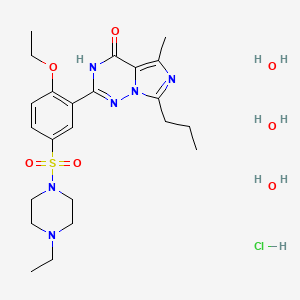
Unii-78YP9ZU8U6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VM4-037 F-18 is a fluorinated PET imaging agent for carbonic anhydrase IX.
Applications De Recherche Scientifique
1. Advances in Nanoparticle Synthesis
The development of new materials, such as inorganic nanoparticles, is a pivotal area in chemical research. Innovations in this field are driven by the need for advancements in various industries, including technology and electronics. The discovery and synthesis of novel semiconducting materials have significantly contributed to the evolution of the electronics industry, showcasing the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
2. Transforming Educational Programs for Research Translation
The translation of basic scientific research into practical innovations is a longstanding process, crucial for societal advancement. Educational programs, such as those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA), focus on STEM innovation and entrepreneurship. These programs aim to create viable and socially beneficial businesses, integrating scientific research with practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).
3. Collaborative Working Environments in Large Scale Environmental Models
In the realm of environmental research, collaborative working environments are essential for the development and implementation of large scientific applications. These environments, exemplified by the Unified Air Pollution Model (UNI-DEM), foster remote job submission and file transfer, enhancing the efficiency and effectiveness of scientific collaborations (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
4. Enabling Technologies in Data-Intensive Scientific Research
Efficient support of data-intensive scientific research requires technologies that address interoperability, integration, automation, reproducibility, and data handling. A blend of workflow, service, and portal technologies is often necessary to meet the diverse requirements of scientific processes. This hybrid approach is essential in facilitating data-intensive research across various scientific domains (Yao, Rabhi, & Peat, 2014).
5. Impact of Structured Undergraduate Research Programs
Structured undergraduate research programs, like the National Science Foundation Research Experiences for Undergraduates (REU), have a significant impact on participants. These programs enhance the likelihood of pursuing PhD programs and increase the production of valued scientific outcomes, including publications and awards. Key components of these programs include funding, access to diverse resources, and the cultivation of a supportive research community (Wilson et al., 2018).
Propriétés
Numéro CAS |
1071471-25-4 |
|---|---|
Nom du produit |
Unii-78YP9ZU8U6 |
Formule moléculaire |
C26H2918FN6O7S2 |
Poids moléculaire |
619.67 |
Nom IUPAC |
(S)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo[d]thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid |
InChI |
InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1/i27-1 |
Clé InChI |
QGYZPMXIVNIGKA-SZJJUGPPSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(OCC[18F])C=C1)NC([C@@H](N2N=NC(COC3=CC=C4N=C(S(=O)(N)=O)SC4=C3)=C2)C(C)C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VM4-037 F-18; VM4 037 F-18; VM4037 F-18; (F18)Vm-4-037; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)











